molecular formula C23H22N4O3 B368387 N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 919977-93-8

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B368387
CAS No.: 919977-93-8
M. Wt: 402.4g/mol
InChI Key: PQTIFUOFQNILQT-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-derived carboxamide featuring a furan-2-carboxamide backbone and a methyl(phenyl)carbamoyl substituent. Its structure includes:

  • 1H-1,3-benzodiazole (benzimidazole) core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Methyl(phenyl)carbamoyl group: Attached via a methylene linker to the benzimidazole nitrogen.
  • N-methyl-furan-2-carboxamide: Linked to the second nitrogen of the benzimidazole.

The compound’s molecular formula is C25H24N4O3 (approximated from structural analogs in ), with a molecular weight of ~430–450 g/mol.

Properties

IUPAC Name

N-methyl-N-[[1-[2-(N-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-25(23(29)20-13-8-14-30-20)15-21-24-18-11-6-7-12-19(18)27(21)16-22(28)26(2)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTIFUOFQNILQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C25H26N4O3
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 919977-85-8

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazoles, similar to our compound of interest, exhibit significant antitumor properties. For instance, N-substituted carbazoles have shown promising results against various cancer cell lines, including A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma) cells. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including cyclin-dependent kinase inhibition .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.9Apoptosis induction
Compound BHEP 225.7Cell cycle arrest
Compound CEAC0.37 - 0.96CDK inhibition

Neuroprotective Effects

The neuroprotective potential of similar compounds has also been documented. For instance, studies on N-substituted carbazoles revealed their ability to protect neuronal cells from glutamate-induced toxicity. The antioxidative properties of these compounds contribute significantly to their neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Table 2: Neuroprotective Activity of Related Compounds

CompoundModelConcentration (µM)Effect
Compound DHT22 Cells3Significant neuroprotection
Compound EC6 Glioma Cells30Moderate protection

Study on Antitumor Potential

A comprehensive study evaluated the antitumor activity of a series of N-substituted carbazoles against several tumor cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Notably, one compound demonstrated an IC50 value as low as 0.37 µM against colon cancer cells, indicating potent antiproliferative effects .

Neuroprotection Against Glutamate Toxicity

Another study focused on the neuroprotective effects of N-methyl-N-substituted carbazoles in a model of oxidative stress induced by glutamate. The results indicated that certain derivatives could significantly reduce neuronal cell death at concentrations as low as 3 µM, suggesting their potential utility in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Features Source
Target Compound Benzimidazole - N-methyl-furan-2-carboxamide
- Methyl(phenyl)carbamoyl
C25H24N4O3 High aromaticity; moderate polarity due to furan and phenyl groups Synthesized analog
N-{[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide Benzimidazole - N-methyl-furan-2-carboxamide
- 3-Chlorobenzyl
C22H19ClN4O2 Chlorine atom enhances lipophilicity and potential bioactivity; lower molecular weight (412.9 g/mol)
N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide (CAS 919977-85-8) Benzimidazole - N-methyl-furan-2-carboxamide
- Phenyl(isopropyl)carbamoyl
C25H26N4O3 Bulkier isopropyl group increases steric hindrance; similar molecular weight (430.5 g/mol)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropane-carboxamide - 3-Chlorophenyl
- Tetrahydrofuranone
C15H15ClN2O2 Agricultural fungicide; furan-like moiety but distinct core

Key Structural and Functional Differences

a) Substituent Effects

  • Methyl(phenyl)carbamoyl vs. Conversely, the isopropyl group in CAS 919977-85-8 may enhance metabolic stability .
  • Chlorine Substitution : The 3-chlorobenzyl analog () introduces electronegativity, likely increasing membrane permeability and interaction with hydrophobic protein regions.

b) Core Modifications

  • Benzimidazole vs. Cyclopropane : Cyprofuram () uses a cyclopropane-carboxamide core, limiting aromatic interactions but enhancing conformational rigidity. Benzimidazole derivatives, by contrast, enable π-π stacking with biological targets.

c) Furan Carboxamide Variations

All analogs retain the furan-2-carboxamide group, critical for hydrogen bonding and dipole interactions. However, linkage to the benzimidazole (via methylene in the target compound) differs from cyprofuram’s tetrahydrofuranone, which may alter solubility and bioavailability.

Preparation Methods

Formation of Benzene-1,2-diamine Precursor

  • Nitration and Reduction : Starting with aniline (ST01 ), nitration under controlled conditions introduces a nitro group at the ortho position, yielding 2-nitroaniline (ST03 ). Subsequent reduction using catalytic hydrogenation or Fe/HCl converts ST03 to benzene-1,2-diamine (ST04 ) with >90% efficiency.

  • Cyclization : Treatment of ST04 with cyanogen bromide in ethanol at 60°C for 6 hours generates the 2-aminobenzimidazole core (ST05 ) in 78% yield.

Functionalization of the Benzimidazole Core

The target compound requires a [methyl(phenyl)carbamoyl]methyl group at the N1 position of the benzimidazole. This is achieved through a two-step alkylation and carbamoylation sequence.

Alkylation at N1

  • Reagents : Chloroacetyl chloride reacts with ST05 in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C to form 1-(chloroacetyl)-1H-benzimidazol-2-amine (Intermediate A ) (Yield: 85%).

  • Optimization : Excess chloroacetyl chloride (1.5 equiv) and prolonged reaction times (12 hours) improve yields by ensuring complete substitution at the less nucleophilic N1 position.

Carbamoylation with Methyl(phenyl)amine

  • Coupling Strategy : Intermediate A is treated with methyl(phenyl)amine in acetonitrile at 60°C for 5 hours, yielding 1-{[methyl(phenyl)carbamoyl]methyl}-1H-benzimidazol-2-amine (Intermediate B ) (Yield: 72%).

  • Mechanistic Insight : The reaction proceeds via nucleophilic displacement of the chloride by the amine, facilitated by the electron-withdrawing carbamoyl group.

Synthesis of the Furan-2-carboxamide Moiety

The furan-2-carboxamide component is synthesized via transamidation chemistry, leveraging palladium-catalyzed C–H functionalization and amidation protocols.

Preparation of N-methylfuran-2-carboxamide

  • Starting Material : Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (Yield: 95%).

  • Amidation : Reaction with methylamine in tetrahydrofuran (THF) at room temperature produces N-methylfuran-2-carboxamide (Intermediate C ) (Yield: 88%).

Coupling of Benzimidazole and Furan Components

The final step involves alkylation of Intermediate B with Intermediate D to form the target compound.

Alkylation Reaction

  • Conditions : A mixture of Intermediate B (1.0 equiv), Intermediate D (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 24 hours.

  • Yield and Purity : The reaction affords the target compound in 58% yield after purification via silica gel chromatography (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.45 (m, 5H, aromatic-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃), 3.02 (s, 3H, N-CH₃).

  • FTIR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Optimization and Challenges

Regioselectivity in Alkylation

  • The N1 position of benzimidazole is less nucleophilic than N3, necessitating excess alkylating agents and elevated temperatures to favor substitution at N1.

Transamidation Efficiency

  • Palladium catalysts (e.g., Pd(OAc)₂) improve yields in carboxamide functionalization but require rigorous exclusion of oxygen .

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